6-Amino-4-methoxy-2-methylthiouracil
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Overview
Description
6-Amino-4-methoxy-2-methylthiouracil is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of an amino group at the 6th position, a methoxy group at the 4th position, and a methylthio group at the 2nd position of the pyrimidine ring. This compound has a molecular formula of C6H9N3OS and a molecular weight of 171.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methoxy-2-methylthiouracil typically involves the reaction of thiourea with ethyl cyanoacetate in the presence of sodium ethoxide, followed by cyclization and subsequent methylation and methoxylation steps . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Key raw materials include thiourea, ethyl cyanoacetate, and appropriate methylating and methoxylating agents .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methoxy-2-methylthiouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Amino-4-methoxy-2-methylthiouracil has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Amino-4-methoxy-2-methylthiouracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-methylthiouracil: Lacks the methoxy group at the 4th position.
4-Methoxy-2-methylthiouracil: Lacks the amino group at the 6th position.
2-Methylthiouracil: Lacks both the amino and methoxy groups.
Uniqueness
6-Amino-4-methoxy-2-methylthiouracil is unique due to the presence of all three functional groups (amino, methoxy, and methylthio) on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-methoxy-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAYMIJHPUCRMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399550 |
Source
|
Record name | 6-Methoxy-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3289-53-0 |
Source
|
Record name | 6-Methoxy-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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